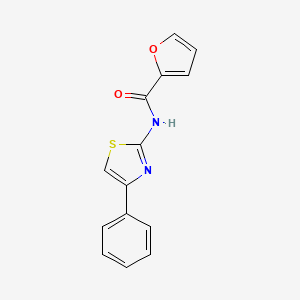

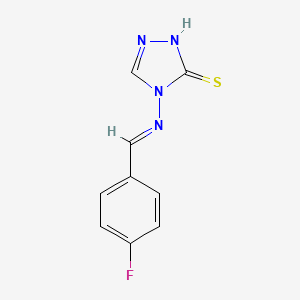

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Overview

Description

“N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .

Synthesis Analysis

Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . On hydrolysis, compound (10) converted to corresponding phenoxy acid (11) and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole (12) in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) furnished compound (13) .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Scientific Research Applications

Synthesis and Characterization

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide and related compounds have been synthesized and characterized through multiple techniques. For instance, Cakmak et al. (2022) explored the antimicrobial activity of a thiazole-based heterocyclic amide, highlighting its synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis, and biological activity. The compound showed good antimicrobial activity, suggesting its potential for further pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of this compound derivatives. For example, Siddiqa et al. (2022) investigated the in vitro antibacterial activities of synthesized N-(4-bromophenyl)furan-2-carboxamide analogues against drug-resistant bacteria, finding significant effectiveness, particularly against NDM-positive bacteria A. baumannii (Siddiqa et al., 2022).

Molecular Imaging

In the context of molecular imaging, a novel PET radiotracer specific for CSF1R, a microglia-specific marker, was developed using a derivative of this compound. This compound, [11C]CPPC, can noninvasively image reactive microglia and disease-associated microglia, contributing to the study of neuroinflammation and the development of therapeutics (Horti et al., 2019).

Anticancer Activity

Research by Zaki et al. (2018) on chalcone derivatives, including reactions involving furan-2-carboxamide, highlighted the synthesis of compounds with significant anticancer activity against the MCF-7 cell line. This demonstrates the compound's potential utility in developing new anticancer agents (Zaki et al., 2018).

Chemical Sensing

The development of chemical sensors utilizing this compound derivatives for the detection of ions like Cd2+ and CN− showcases the compound's utility in environmental monitoring and bio-imaging. Ravichandiran et al. (2020) created a phenoxazine-based fluorescence chemosensor for discriminative detection of these ions, further expanding the application of such compounds in the field of chemical sensing and bio-imaging (Ravichandiran et al., 2020).

Mechanism of Action

Target of Action

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide, also known as N-[(2Z)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]furan-2-carboxamide, is a compound that has been synthesized for its potential biological activities . .

Mode of Action

Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific interactions between this compound and its targets that result in these effects are yet to be elucidated.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

Future Directions

The future directions for “N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Researchers could also investigate the effects of different substituents on the thiazole ring to optimize its biological outcomes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide are largely influenced by the thiazole ring in its structure . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been reported to have potent antifungal activity, inducing oxidative damage in Candida albicans . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been reported to induce high levels of intracellular reactive oxygen species (ROS), resulting in considerable DNA damage . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYIENTVDJWWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330290 | |

| Record name | N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15850-38-1 | |

| Record name | N-(4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)

![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)

![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)

![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)